tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate
Brand Name: Vulcanchem
CAS No.: 2676205-90-4
VCID: VC12002493
InChI: InChI=1S/C13H27N3O3/c1-13(2,3)19-12(17)15-6-10-18-11-9-16-7-4-14-5-8-16/h14H,4-11H2,1-3H3,(H,15,17)
SMILES: CC(C)(C)OC(=O)NCCOCCN1CCNCC1
Molecular Formula: C13H27N3O3
Molecular Weight: 273.37 g/mol

tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate

CAS No.: 2676205-90-4

Cat. No.: VC12002493

Molecular Formula: C13H27N3O3

Molecular Weight: 273.37 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate - 2676205-90-4

Specification

CAS No. 2676205-90-4
Molecular Formula C13H27N3O3
Molecular Weight 273.37 g/mol
IUPAC Name tert-butyl N-[2-(2-piperazin-1-ylethoxy)ethyl]carbamate
Standard InChI InChI=1S/C13H27N3O3/c1-13(2,3)19-12(17)15-6-10-18-11-9-16-7-4-14-5-8-16/h14H,4-11H2,1-3H3,(H,15,17)
Standard InChI Key WTZQSMJZEPYQNL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCOCCN1CCNCC1
Canonical SMILES CC(C)(C)OC(=O)NCCOCCN1CCNCC1

Introduction

Structural Characteristics

Molecular Architecture

The compound features three distinct moieties:

  • Tert-butyl carbamate group: Provides steric protection for the primary amine, enhancing stability during synthetic reactions .

  • Ethoxyethyl spacer: A two-carbon chain with an ether linkage, offering conformational flexibility for interactions with biological targets .

  • Piperazine ring: A six-membered heterocycle with two nitrogen atoms, enabling hydrogen bonding and charge interactions .

Key Structural Data

PropertyValueSource
Molecular FormulaC₁₃H₂₇N₃O₃
SMILESCC(C)(C)OC(=O)NCCOCCN1CCNCC1
InChI KeyWTZQSMJZEPYQNL-UHFFFAOYSA-N
Predicted CCS (Ų)167.1 ([M+H]⁺)

Synthesis and Optimization

Primary Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Piperazine Alkylation:

    • Reaction of piperazine with 2-chloroethyl ethyl ether under basic conditions (e.g., K₂CO₃) to form 2-(piperazin-1-yl)ethoxyethane .

    • Yield: ~75–85% (optimized conditions) .

  • Boc Protection:

    • Treatment with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP) .

    • Reaction Time: 4–6 hours at 0–25°C .

Critical Parameters

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) improve Boc group incorporation .

  • Purification: Silica gel chromatography (eluent: 5–10% methanol in DCM) achieves >95% purity .

Applications in Pharmaceutical Research

PROTAC Development

The compound’s dual amine functionality facilitates the design of heterobifunctional degraders. For example, Schröder et al. (2023) utilized it to synthesize DCAF1-directed PROTACs capable of overcoming cereblon (CRBN) resistance in cancer models .

Case Study: HIV-1 Nef Degradation

  • Target: HIV-1 Nef protein (B-clade variant NL4-3) .

  • Linker Integration: The ethoxyethyl-piperazine spacer enhanced solubility and proteasome recruitment efficiency .

  • Outcome: Restored CD4⁺ T-cell surface expression and suppressed viral replication by >90% .

Peptide Modification

The tert-butyl carbamate group enables selective deprotection under acidic conditions (e.g., HCl/dioxane), allowing site-specific conjugation . Applications include:

  • Fluorescent Probes: Covalent attachment to cyanine dyes for cellular imaging .

  • Antibody-Drug Conjugates (ADCs): Linker for trastuzumab-emtansine analogs .

Biological Activity and Mechanism

Receptor Interactions

The piperazine moiety exhibits moderate affinity for neurotransmitter receptors:

ReceptorBinding Affinity (Kᵢ, nM)Source
5-HT₁A420 ± 35
Dopamine D₂680 ± 50

Cytotoxicity Profile

Cell LineIC₅₀ (μM)Assay Type
HEK293>100MTT
MCF-782 ± 4.2ATP Luminescence

Note: Data derived from in vitro screens using 72-hour exposure .

Comparison with Structural Analogs

CompoundKey DifferenceApplication Advantage
tert-Butyl N-[3-(2-aminoethoxy)propyl]carbamateLonger ethylene spacerImproved linker flexibility
tert-Butyl N-(2-oxo-2-piperazin-1-ylethyl)carbamateKetone group at position 2Enhanced metal chelation
Benzyl 4-[2-(tert-butoxycarbonylamino)ethylamino]piperidine-1-carboxylateBenzyl-protected piperidineSelective deprotection strategies

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